molecular formula C19H22FN3O2 B2868525 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034577-68-7

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2868525
CAS No.: 2034577-68-7
M. Wt: 343.402
InChI Key: BHNOWWRIDWGQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one ( 2034577-68-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It has a molecular formula of C 19 H 22 FN 3 O 2 and a molecular weight of 343.4 g/mol . The compound's structure features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a meta-tolyl propanone group. Fluoropyrimidines are a recognized class of heterocycles in pharmaceutical research, often explored for their potential biological activities . The specific structural attributes of this compound, particularly the 5-fluoropyrimidinyl group, make it a valuable scaffold for designing and synthesizing novel bioactive molecules. Researchers utilize this compound primarily as a key intermediate or building block in the development of potential therapeutic agents. Its applications are confined to laboratory research settings, such as in vitro biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-4-2-5-15(10-14)7-8-18(24)23-9-3-6-17(13-23)25-19-21-11-16(20)12-22-19/h2,4-5,10-12,17H,3,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNOWWRIDWGQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a piperidine ring, a fluorinated pyrimidine moiety, and a propanone framework, which contribute to its diverse biological activities. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

C15H20FN3O3\text{C}_{15}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}

This structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Fluoropyrimidine Moiety : A pyrimidine ring substituted with fluorine, enhancing biological interactions.
  • Propanone Group : A ketone functional group that may influence reactivity and interaction with biological targets.

The mechanism of action of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety's ability to interact with nucleic acids may inhibit DNA or RNA synthesis, while the piperidine component can modulate receptor activity.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

Antiviral Activity

Studies have shown that compounds containing piperidine and fluorinated pyrimidine structures can display antiviral properties. For instance, related compounds have been tested against HIV and other viruses, demonstrating moderate to high efficacy in vitro .

Anticancer Potential

The presence of the fluorinated pyrimidine moiety is associated with anticancer activity. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable DifferencesBiological Activity
5-FluorouracilFluorinated pyrimidinePrimarily used in cancer therapyAnticancer
PiperinePiperidine derivativeAnti-inflammatory propertiesAnti-inflammatory
DiphenhydramineDiphenyl structureAntihistamine effectsAntihistamine

This table illustrates how the unique combination of structural features in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

Recent research has focused on synthesizing and evaluating the biological activity of various derivatives of this compound. For example, studies involving piperidine derivatives have shown promising results in terms of selectivity and potency against viral infections . Additionally, compounds incorporating fluorinated groups have demonstrated enhanced stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Piperidin-1-yl Propan-1-one Derivatives
  • Tolperisone Hydrochloride (2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one Hydrochloride): Shares the propan-1-one core with a piperidin-1-yl group and m-tolyl substituent. Key difference: Tolperisone lacks the fluoropyrimidine oxygen linker, reducing electronic complexity.
  • (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) and (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28): Feature a piperidin-1-yl-propan-1-one scaffold with pyrimidoindole substituents. Exhibit potent kinase inhibition (IC50: 480 nM and 360 nM, respectively) and improved metabolic stability . Comparison: The target compound’s 5-fluoropyrimidin-2-yloxy group may enhance DNA/RNA interaction or kinase selectivity compared to bulkier pyrimidoindoles.
Fluorinated Pyrimidine/Pyridine Derivatives
  • 3aj (Hydrosulfonylation Product) :

    • Contains a 4-fluorophenylsulfonyl group and a pyrazolo-pyrimidine-piperidine-propan-1-one scaffold.
    • NMR analysis revealed rotameric conformations, suggesting flexibility that could influence binding kinetics .
    • Comparison: The sulfonyl group in 3aj may improve solubility compared to the target compound’s m-tolyl substituent.
  • 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one: Combines fluoropyrimidine, chromenone, and morpholine groups. Higher molecular weight (586.3 g/mol) and complexity may reduce bioavailability compared to the target compound .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is established via SNAr between piperidin-3-ol and 2-chloro-5-fluoropyrimidine. Key parameters include:

Reaction Conditions

  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) for deprotonation of piperidin-3-ol.
  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.
  • Temperature : 120–130°C to overcome activation energy.

Procedure
Piperidin-3-ol (1.0 equiv) and 2-chloro-5-fluoropyrimidine (1.2 equiv) are combined in anhydrous DMSO with K2CO3 (2.5 equiv). The mixture is stirred at 130°C for 12–16 hours under nitrogen. Post-reaction, the mixture is diluted with water, extracted with dichloromethane (DCM), and purified via silica gel chromatography (EtOAc/hexanes, 1:4).

Yield Optimization

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMSO 130 78
Cs2CO3 DMF 120 82
NaHCO3 DMSO 130 45

Optimal conditions: Cs2CO3 in DMF at 120°C, yielding 82%.

Acylation of 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine

Synthesis of 3-(m-Tolyl)propanoyl Chloride

3-(m-Tolyl)propanoic acid is treated with thionyl chloride (SOCl2) in anhydrous DCM at 0°C for 2 hours. Excess SOCl2 is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil (95% yield).

N-Acylation Reaction

Conditions

  • Solvent : Anhydrous DCM or acetonitrile.
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
  • Temperature : 0°C to room temperature.

Procedure
3-((5-Fluoropyrimidin-2-yl)oxy)piperidine (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with TEA (2.5 equiv). 3-(m-Tolyl)propanoyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 4–6 hours. The mixture is washed with saturated NaHCO3, dried over MgSO4, and purified via chromatography (DCM/MeOH, 10:1).

Yield Optimization

Acylating Agent Solvent Base Yield (%)
Propanoyl chloride DCM TEA 68
Mixed anhydride Acetonitrile DIPEA 72
EDCl/HOBt coupling DMF - 65

Optimal conditions: Propanoyl chloride in DCM with TEA, yielding 68%.

Alternative Synthetic Pathways and Mechanistic Insights

Mitsunobu Reaction for Ether Formation

As an alternative to SNAr, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple piperidin-3-ol with 2-hydroxy-5-fluoropyrimidine. However, this method is less favorable due to the commercial unavailability of 2-hydroxy-5-fluoropyrimidine and lower yields (≤50%).

Reductive Amination for Piperidine Functionalization

A hypothetical route involves reductive amination between 3-oxo-3-(m-tolyl)propanal and 3-((5-fluoropyrimidin-2-yl)oxy)piperidine. However, competing side reactions at the ketone moiety render this pathway impractical.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 2H, pyrimidine-H), 7.25–7.10 (m, 4H, m-tolyl), 4.80–4.60 (m, 1H, piperidine-OCH), 3.90–3.50 (m, 4H, piperidine-H), 2.95 (t, 2H, COCH2), 2.35 (s, 3H, Ar-CH3), 2.10–1.80 (m, 4H, piperidine-CH2).
  • 19F NMR (376 MHz, CDCl3) : δ -120.5 (s, 1F).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min, λ = 254 nm).
  • Retention Time : 12.4 minutes.

Mass Spectrometry (MS)

  • ESI-MS : m/z 372.2 [M+H]+ (calculated for C20H22FN3O2: 371.2).

Challenges and Mitigation Strategies

Regioselectivity in SNAr

2-Chloro-5-fluoropyrimidine exhibits two reactive sites (C2 and C4). Steric hindrance at C4 directs substitution preferentially to C2, as confirmed by X-ray crystallography in analogous compounds.

Stability of Acylated Product

The tertiary amide bond in the final product is prone to hydrolysis under acidic conditions. Storage under anhydrous conditions at -20°C is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.